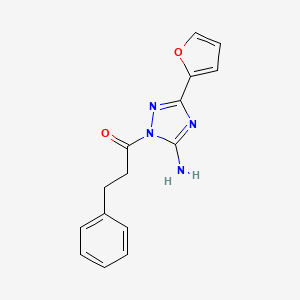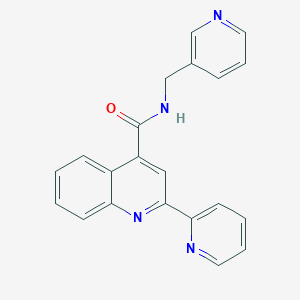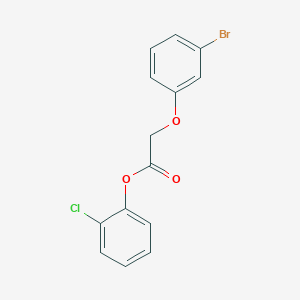
3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine can involve condensation reactions, cyclization, and various substituent additions. The synthesis often starts from furan derivatives, incorporating amino and carbonyl groups to form the triazole ring and attaching the phenylpropanoyl group. Specific methodologies can vary depending on desired substituents and yield optimization (Dolzhenko et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine and its derivatives often exhibit planar or nearly planar configurations due to the conjugation between the triazole and the furyl rings. The phenyl group attached can introduce a degree of steric hindrance, affecting the molecule's overall geometry and electronic distribution, which can be analyzed through X-ray crystallography and spectroscopic methods (Zareef et al., 2008).
Chemical Reactions and Properties
3-(2-Furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine participates in reactions characteristic of triazoles and furans, such as nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The compound's reactivity is influenced by the electron-donating and withdrawing groups present in the molecule, leading to a range of potential chemical transformations (El’chaninov et al., 2014).
Physical Properties Analysis
The physical properties of 3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, such as melting point, boiling point, solubility, and stability, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Ozbey et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are influenced by its molecular structure. Studies can involve investigating its reaction mechanisms, potential as a ligand, and interactions with biological molecules, which are essential for its application in synthesis and drug design (Gao et al., 2011).
属性
IUPAC Name |
1-[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-15-17-14(12-7-4-10-21-12)18-19(15)13(20)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXHRMPAGZUAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)
![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)
![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)



![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)
![9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5616034.png)